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Compound of Interest

Compound Name: Desmethylene Tadalafil

Cat. No.: B133331

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is publicly available for Desmethylene Tadalafil.
This guide summarizes the available information and provides data for the parent compound,
Tadalafil, as a surrogate where specific data for its metabolite is not available. The information
provided herein is for research and informational purposes only and does not constitute
medical or regulatory advice.

Introduction

Desmethylene Tadalafil is a primary catechol metabolite of Tadalafil, a potent and selective
inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and
pulmonary arterial hypertension.[1] The formation of Desmethylene Tadalafil is mediated by
the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[2] Following its formation, this
catechol metabolite undergoes further methylation and glucuronidation.[2] While considered
pharmacologically inactive at observed concentrations, understanding the safety and
toxicological profile of major metabolites is a critical aspect of drug development and regulatory
assessment.[2][3]

This technical guide provides a comprehensive overview of the available safety and toxicology
data for Desmethylene Tadalafil and its parent compound, Tadalafil. It includes a summary of
guantitative toxicological data, detailed descriptions of relevant experimental protocols, and
visualizations of key pathways and workflows.
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Metabolic Pathway of Tadalafil

Tadalafil is metabolized in the liver primarily by the CYP3A4 isoenzyme. The initial step
involves the removal of the methylenedioxy group, leading to the formation of the catechol
metabolite, Desmethylene Tadalafil. This metabolite is then further conjugated before
excretion.
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Jadaiatt (Catechol Metabolite) Glucuronidation Excretion

Click to download full resolution via product page
Figure 1: Simplified metabolic pathway of Tadalafil.

Quantitative Toxicology Data

Specific quantitative toxicological data for Desmethylene Tadalafil is not readily available in
the public domain. The following tables summarize the key toxicological findings for the parent
drug, Tadalafil. This information is provided as a reference, as the toxicological profile of a
metabolite can sometimes be inferred from the parent compound, although direct testing is
always preferred.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a
substance.

Table 1: Acute Toxicity of Tadalafil

) Route of LD50 (Median ]
Species . . Observations
Administration Lethal Dose)

] No deaths occurred
Mice Oral (p.o.) > 2000 mg/kg )
up to this dose.[4]

No deaths occurred
Rats Oral (p.o.) > 2000 mg/kg )
up to this dose.[4]
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Data for Tadalafil.

Repeated-Dose Toxicity

These studies evaluate the effects of repeated exposure to a substance over a longer period.

Table 2. Repeated-Dose Toxicity of Tadalafil (Selected Findings)

Species

NOAEL (No-
Duration Observed-Adverse-
Effect Level)

Target
Organs/Effects

Mice

3 months & 2 years -

Testicular
degeneration/atrophy
at high doses.[2]

Dogs

3, 6, & 12 months -

Testicular
degeneration/atrophy;
arteritis at high

exposures.[2]

Data for Tadalafil.

Genotoxicity

Genotoxicity assays assess the potential of a substance to damage genetic material.

Table 3: Genotoxicity of Tadalafil

Assay Type System Result
In vitro (bacterial reverse ]
Ames Test ] Negative
mutation)
In vitro (mammalian cell )
Mouse Lymphoma Assay _ Negative
mutation)
Chromosomal Aberration In vitro (human lymphocytes) Negative
Micronucleus Test In vivo (mouse bone marrow) Negative
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Data for Tadalafil.[4]

Carcinogenicity

Carcinogenicity studies evaluate the potential of a substance to cause cancer.

Table 4: Carcinogenicity of Tadalafil

) . Doses -

Species Duration . Findings
Administered

Mice 2 years Up to 400 mg/kg/day Not carcinogenic.[1]

Rats 2 years Up to 400 mg/kg/day Not carcinogenic.[1]

Data for Tadalafil.

Reproductive and Developmental Toxicity

These studies assess the potential effects on fertility, pregnancy, and offspring development. A
Safety Data Sheet for Desmethylene Tadalafil indicates that it is "Suspected of damaging
fertility or the unborn child."[5]

Table 5: Reproductive and Developmental Toxicity of Tadalafil

. Doses o
Study Type Species L Findings
Administered

Fertility and Early No adverse effects on

Embryonic Rats Up to 1000 mg/kg/day .
fertility.[3]
Development
Embryo-fetal ) No evidence of
Rats, Mice Up to 1000 mg/kg/day o
Development teratogenicity.[3]
Prenatal and
30 mg/kg/day
Postnatal Rats -[3]

(NOAEL)
Development
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Experimental Protocols

The following sections describe the general methodologies for key toxicological studies, based
on international guidelines such as those from the Organisation for Economic Co-operation and
Development (OECD) and the International Council for Harmonisation of Technical
Requirements for Pharmaceuticals for Human Use (ICH).

Acute Oral Toxicity (OECD TG 420, 423, 425)

Objective: To determine the acute oral toxicity of a substance.
Methodology (Up-and-Down Procedure - OECD 425):

o Animal Model: Typically, a single sex of rats (usually females, as they are often slightly more
sensitive) is used.

e Housing and Acclimatization: Animals are housed in appropriate conditions with a controlled
environment and allowed to acclimatize.

o Fasting: Animals are fasted (food, but not water, is withheld) overnight before dosing.

» Dosing: A single animal is administered the test substance by oral gavage. The initial dose is
selected based on available data, or a default starting dose is used.

o Observation: The animal is observed for signs of toxicity and mortality, with close observation
for the first few hours and then daily for at least 14 days.

e Sequential Dosing: Subsequent animals are dosed one at a time, typically at 48-hour
intervals. The dose for each subsequent animal is adjusted up or down depending on the
outcome for the previous animal.

o Data Analysis: The LD50 is calculated using a maximum likelihood method.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133331?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Select Starting Dose

Dose Animal 1

Observe for 14 Days

Increase Dose Decrease Dose

'y

Dose Next Animal

Observe for 14 Days

Continue Sequential
Dosing

Calculate LD50

Click to download full resolution via product page

Figure 2: Workflow for an acute oral toxicity study (Up-and-Down Procedure).
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In Vitro Mammalian Cell Genotoxicity Test (e.g., Mouse
Lymphoma Assay)

Objective: To detect gene mutations in mammalian cells.
Methodology:
e Cell Line: L5178Y mouse lymphoma cells are commonly used.

o Treatment: Cells are exposed to various concentrations of the test substance, with and
without metabolic activation (e.g., S9 mix from rat liver).

e Incubation: The treated cells are incubated to allow for the expression of any induced
mutations.

» Selection: Cells are then cultured in a selective medium that allows only mutant cells to grow.
e Colony Counting: The number of mutant colonies is counted.

o Data Analysis: A dose-dependent increase in the number of mutant colonies compared to the
negative control indicates a positive result.

Reproductive and Developmental Toxicity (ICH S5)

Objective: To assess the effects of a substance on fertility and embryonic development.
Methodology (Fertility and Early Embryonic Development Study):
e Animal Model: Typically rats are used.

e Dosing: Males are treated for a period before mating to cover the full spermatogenic cycle.
Females are treated for a period before mating and through conception and implantation.

e Mating: Treated males and females are cohabited for mating.

o Examination: Females are examined for pregnancy outcomes (e.g., number of corpora lutea,
implantations, resorptions, and live fetuses). Males are examined for effects on reproductive
organs and sperm parameters.
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+ Data Analysis: Mating, fertility, and pregnancy indices are calculated and compared between
treated and control groups.
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Data Analysis
(Fertility & Developmental Endpoints)
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Figure 3: General workflow for a fertility and early embryonic development study.

Signaling Pathway

Tadalafil, the parent compound of Desmethylene Tadalafil, exerts its pharmacological effect
by inhibiting PDES5, which is part of the nitric oxide (NO)/cyclic guanosine monophosphate
(cGMP) signaling pathway. While Desmethylene Tadalafil is considered inactive,
understanding the pathway of the parent drug is crucial context.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b133331?utm_src=pdf-body-img
https://www.benchchem.com/product/b133331?utm_src=pdf-body
https://www.benchchem.com/product/b133331?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133331?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing
Nitric Oxide (NO)
Release

Activates

Soluble Guanylate
Cyclase (sGC)

Tadalafil

I
Hydrolyzes :Inhibits
I
I

Smooth Muscle
Relaxation

5'-GMP
(Inactive)

Click to download full resolution via product page

Figure 4: The Nitric Oxide/cGMP signaling pathway and the mechanism of Tadalafil action.

Conclusion

The available data on Desmethylene Tadalafil indicates that it is a primary catechol metabolite
of Tadalafil and is generally considered to be pharmacologically inactive. A Safety Data Sheet
suggests potential for harm upon exposure and reproductive toxicity, though quantitative data
to support a full risk assessment is lacking in the public domain. The toxicological profile of the
parent compound, Tadalafil, is well-characterized and shows no evidence of genotoxicity or
carcinogenicity, with reproductive toxicity only observed at high doses in animal studies.
Further research specifically on Desmethylene Tadalafil would be necessary to definitively
establish its safety profile. Researchers and drug development professionals should consider
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the information on Tadalafil as a starting point for risk assessment while acknowledging the
data gaps for its metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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